molecular formula C16H16N4O5S2 B10994836 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B10994836
M. Wt: 408.5 g/mol
InChI Key: FPCZTTFJPGUTHP-UHFFFAOYSA-N
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Description

3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a unique combination of functional groups, including an isothiazolone ring, a thiadiazole ring, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Isothiazolone Ring: The isothiazolone ring can be synthesized by the cyclization of a suitable precursor, such as a 2-aminobenzenesulfonamide, under oxidative conditions.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of a thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling of the Rings: The isothiazolone and thiadiazole rings can be coupled through a suitable linker, such as a propanamide group, using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced by the reaction of a suitable precursor, such as a 2-hydroxyethylamine, with the thiadiazole ring under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the isothiazolone and thiadiazole rings.

    Reduction: Reduction reactions can occur at the carbonyl groups and the nitrogen atoms in the rings.

    Substitution: The compound can undergo substitution reactions at various positions on the rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atoms can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, this compound can be used as a probe to study the interactions of various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new drugs.

Industry

In industry, this compound can be used as a precursor for the synthesis of advanced materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can form stable complexes with these targets, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)butanamide: This compound is similar in structure but has a butanamide group instead of a propanamide group.

    3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)pentanamide: This compound is similar in structure but has a pentanamide group instead of a propanamide group.

Uniqueness

The uniqueness of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)propanamide lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C16H16N4O5S2

Molecular Weight

408.5 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide

InChI

InChI=1S/C16H16N4O5S2/c21-13(17-16-19-18-14(26-16)11-5-3-9-25-11)7-8-20-15(22)10-4-1-2-6-12(10)27(20,23)24/h1-2,4,6,11H,3,5,7-9H2,(H,17,19,21)

InChI Key

FPCZTTFJPGUTHP-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C(=O)C4=CC=CC=C4S3(=O)=O

Origin of Product

United States

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